Trimethylolpropane monostearate

Description

Contextualization within Polyol Ester Chemistry Research

Polyol esters represent a significant class of synthetic esters produced through the reaction of polyhydric alcohols (polyols) with fatty acids. frontiersin.org Research in this field is largely driven by the demand for high-performance and environmentally benign industrial fluids. biointerfaceresearch.comfrontiersin.org Unlike naturally occurring vegetable oils, which often suffer from poor thermal and oxidative stability, polyol esters like those derived from trimethylolpropane (B17298) (TMP) offer enhanced performance characteristics. biointerfaceresearch.comresearchgate.net The substitution of the glycerol (B35011) backbone found in vegetable oils with a more stable polyol, such as TMP, significantly improves hydrolytic and thermal stability. frontiersin.orgbiointerfaceresearch.com This has positioned TMP-based esters as promising candidates for biolubricant base stocks. frontiersin.orgresearchgate.net

Differentiated Structural Attributes and Research Relevance

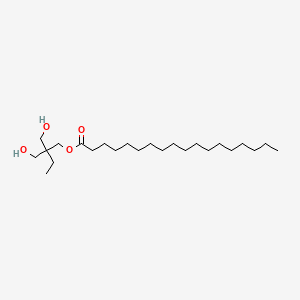

The distinct structure of trimethylolpropane monostearate is central to its research relevance. It is synthesized from trimethylolpropane, a trifunctional polyol, and a single chain of stearic acid, a saturated C18 fatty acid. nih.gov This results in a molecule with a central neopentyl structure, which is known to impart excellent thermal stability, and two remaining free hydroxyl (-OH) groups. biointerfaceresearch.com

This mono-ester configuration distinguishes it from the more commonly studied trimethylolpropane triesters, where all three hydroxyl groups of the TMP core are esterified. The presence of the unreacted hydroxyl groups in the monostearate variant introduces polarity and potential sites for further chemical modification, opening up avenues for the creation of novel polymers and functional fluids. The long, saturated stearate (B1226849) chain contributes to the compound's lubricity and hydrophobicity.

Below is a table detailing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C24H48O4 |

| Molecular Weight | 400.6 g/mol |

| IUPAC Name | 2,2-bis(hydroxymethyl)butyl octadecanoate |

| CAS Number | 60130-68-9 |

| Boiling Point | 482.5°C at 760 mmHg |

| Flash Point | 145.9°C |

| Density | 0.946 g/cm³ |

| The data in this table is compiled from multiple sources. nih.govlookchem.com |

Overview of Key Research Areas and Interdisciplinary Connections

The primary area of research for trimethylolpropane esters, including the monostearate, is in the development of biodegradable and high-performance lubricants. frontiersin.org These "biolubricants" are sought after for applications where environmental compatibility is crucial, such as in hydraulic fluids, and as base oils for greases. biointerfaceresearch.comfrontiersin.org Research has demonstrated that TMP-based esters can exhibit favorable viscosity indices, high flash points, and low pour points, making them suitable for a wide range of operating temperatures. biointerfaceresearch.comfrontiersin.org

The study of this compound connects several scientific disciplines. In materials science , it is investigated for its potential as a building block for new polymers and resins due to its reactive hydroxyl groups. In chemical engineering , the focus is on optimizing its synthesis, whether through traditional chemical catalysis or more sustainable enzymatic routes. mdpi.comresearchgate.net The field of tribology , the science of friction, wear, and lubrication, is another key interdisciplinary connection, where the performance of TMP esters as lubricants is rigorously tested and characterized. biointerfaceresearch.commdpi.com

The table below summarizes research findings on the properties of trimethylolpropane esters, providing context for the performance of the monostearate.

| Research Focus | Key Findings |

| Biolubricant Development | Trimethylolpropane esters show improved thermo-oxidative stability compared to vegetable oils. biointerfaceresearch.comresearchgate.net |

| Enzymatic Synthesis | Enzymatic catalysis offers a green and highly selective route to producing polyol esters like those from TMP. mdpi.com |

| Tribological Performance | Blending TMP esters with mineral oils can significantly improve the wear resistance of the lubricant. frontiersin.orgmdpi.com |

| Physicochemical Properties | TMP esters can be synthesized to meet specific viscosity grades, such as ISO VG46, for industrial lubricant applications. researchgate.net |

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)butyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h25-26H,3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUNUACWCJJERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886382 | |

| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60130-68-9 | |

| Record name | 2,2-Bis(hydroxymethyl)butyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60130-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060130689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)butyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics for Trimethylolpropane Monostearate

Direct Esterification Pathways

The synthesis of trimethylolpropane (B17298) monostearate is primarily achieved through the direct esterification of trimethylolpropane (TMP) with stearic acid. This reaction involves the combination of the trihydric alcohol, TMP, with the long-chain saturated fatty acid, stearic acid, typically in the presence of a catalyst to facilitate the formation of the ester linkage and the removal of water, a byproduct of the reaction. The process can be manipulated to favor the production of the monostearate, diester, or triester by controlling the reaction conditions.

Reactant Stoichiometry and Impurity Effects

The molar ratio of trimethylolpropane to stearic acid is a critical parameter in determining the product distribution of the esterification reaction. To selectively synthesize trimethylolpropane monostearate, a molar excess of trimethylolpropane is generally employed. Conversely, to produce the triester, a stoichiometric or slight excess of the fatty acid is used. asianpubs.orgresearchgate.netikm.org.myresearchgate.net For instance, a molar ratio of 4:1 of fatty acid to TMP has been utilized in the synthesis of trimethylolpropane esters. researchgate.net In one study, a molar ratio of 3.5:1 (corn oil fatty acids to TMP) was used. ikm.org.my Another investigation into the synthesis of trimethylolpropane triesters from oleic acid methyl ester found that a 4:1 molar ratio of oleic acid methyl ester to TMP, under specific conditions, yielded a product composition of approximately 85.47% triester. researchgate.net The reaction to produce the triester is a sequential process, where the monoester is formed first, followed by the diester, and finally the triester. lookchem.comocl-journal.org

Impurities present in the reactants can significantly impact the crystallization process and the quality of the final product. Structurally related impurities can be incorporated into the crystal lattice of the desired product or adsorb onto the crystal surface, affecting purity and morphology. mdpi.com For example, in the crystallization of other chemical compounds, the presence of even small amounts of impurities has been shown to decrease product recovery and alter crystal shape. mdpi.com While specific data on the effects of impurities on this compound synthesis is limited, general principles of crystallization suggest that unreacted starting materials or byproducts from side reactions could influence the final product's characteristics. The presence of free fatty acids in the final product, for instance, can act as a catalyst for hydrolysis, reducing the hydrolytic stability of the ester. ocl-journal.org

Table 1: Effect of Reactant Molar Ratio on Product Yield

| Molar Ratio (Fatty Acid:TMP) | Product | Yield (%) | Reference |

| 4:1 | Trimethylolpropane Ester | 70 | researchgate.net |

| 3.5:1 | Corn Oil Trimethylolpropane Ester | 97.93 | ikm.org.my |

| 4:1 | Trimethylolpropane Triester | 85.47 | researchgate.net |

Catalytic Systems and Their Influence on Reaction Efficiency

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are commonly employed for the synthesis of trimethylolpropane esters due to their high activity. researchgate.netbiointerfaceresearch.comnih.gov For instance, sulfuric acid has been used as a catalyst for the esterification of trimethylolpropane with oleic acid, yielding trioleate trimethylolpropane. biointerfaceresearch.com In another study, various homogeneous acid catalysts, including perchloric acid, sulfuric acid, p-toluenesulfonic acid, hydrochloric acid, and nitric acid, were investigated for the esterification of Jatropha curcas oil fatty acids with trimethylolpropane. researchgate.net Perchloric acid was found to be the most effective, resulting in a 70% yield of the trimethylolpropane ester. researchgate.net Organometallic catalysts, such as Sn bis(2-ethylhexanoate), have also been shown to be highly effective, achieving over 94 wt% of the triester. bibliotekanauki.pl

However, the use of homogeneous catalysts presents challenges in terms of separation from the product mixture, which can lead to corrosion issues and product contamination. nih.govrsc.org

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated as a more environmentally friendly and reusable alternative. nih.govrsc.org These catalysts, which include ion-exchange resins and sulfated metal oxides, offer the advantage of easy separation from the reaction mixture. rsc.orgresearchgate.netorganic-chemistry.org

Ion-exchange resins like Amberlyst-15 have been used in the esterification of trimethylolpropane with oleic acid. researchgate.net It was observed that while these resins effectively catalyze the formation of mono- and diesters, the final triester is primarily formed through the catalytic action of the residual oleic acid, suggesting a cooperative role between heterogeneous and homogeneous catalysis. researchgate.net Another study demonstrated that silica-sulfuric acid was a highly efficient catalyst for the synthesis of trimethylolpropane esters from various carboxylic acids. researchgate.net For the reaction with oleic acid, this catalyst yielded a product containing mainly the triester (90%). researchgate.net Nano sulfated titania has also shown high catalytic activity in direct amidation of fatty acids, a related reaction, highlighting the potential of such materials in esterification. organic-chemistry.org

Ionic liquids (ILs) have emerged as promising catalysts for esterification reactions due to their unique properties, including low vapor pressure, high thermal stability, and tunable acidity. researchgate.netresearchgate.netmtroyal.ca They can act as both catalyst and solvent, facilitating the reaction and simplifying product separation. mtroyal.ca

Brønsted acidic ionic liquids have been successfully used as catalysts for Fischer esterification. researchgate.net In the synthesis of trimethylolpropane trioleate, vinylimidazole acidic ionic liquids have demonstrated high esterification rates, reaching up to 97.88%. researchgate.net The catalytic activity of these ILs is influenced by their acidic strength. bohrium.com Another type of ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), has been shown to be an efficient catalyst for the synthesis of trimethylolpropane itself, indicating the potential of basic ionic liquids in related reactions. pku.edu.cn An N-alkylpyrrolidone group methylphosphoric acid ionic liquid catalyst has also been reported for the synthesis of trimethylolpropane organic acid esters at lower temperatures and shorter reaction times. google.com

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for the synthesis of esters. lookchem.commdpi.com Lipases can operate under mild reaction conditions, minimizing energy consumption and the formation of byproducts. mdpi.com

Immobilized lipases, such as Novozym 435, have been effectively used in the synthesis of trimethylolpropane esters from various feedstocks. In the transesterification of fatty acid methyl esters from waste edible oil with trimethylolpropane, Novozym 435 catalysis resulted in a 99% conversion to the biolubricant with a high triester content of 89%. Another study on the direct esterification of trimethylolpropane with fatty acids using an immobilized lipase (B570770) from Candida sp. 99-125 achieved a total fatty acid conversion of up to 96%, with the formation of trisubstituted TMP esters reaching 93%. lookchem.com The water content during the reaction was found to be a critical factor for achieving high yields. lookchem.com The enzymatic synthesis of a polyol ester from levulinic acid and trimethylolpropane also showed high conversion rates. mdpi.com

Table 2: Comparison of Catalytic Systems for Trimethylolpropane Ester Synthesis

| Catalyst Type | Catalyst Example | Key Findings | Reference |

| Homogeneous Acid | Perchloric Acid | 70% yield of trimethylolpropane ester from Jatropha curcas oil fatty acids. | researchgate.net |

| Homogeneous Acid | Sn bis(2-ethylhexanoate) | >94 wt% triester content. | bibliotekanauki.pl |

| Solid Acid | Silica-Sulfuric Acid | 90% triester content in the product from oleic acid. | researchgate.net |

| Solid Acid | Amberlyst-15 | Catalyzes formation of mono- and diesters; triester formation aided by residual oleic acid. | researchgate.net |

| Ionic Liquid | Vinylimidazole acidic ILs | Up to 97.88% esterification rate for trimethylolpropane trioleate. | researchgate.net |

| Enzymatic | Novozym 435 | 99% conversion to biolubricant with 89% triester content from waste oil FAMEs. | |

| Enzymatic | Immobilized Candida sp. 99-125 | 96% total fatty acid conversion with 93% trisubstituted TMP esters. | lookchem.com |

Optimization of Reaction Parameters

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of several key reaction parameters. These include temperature, catalyst concentration, and the molar ratio of reactants.

The reaction temperature plays a critical role in the esterification process. Studies have shown that an optimal temperature range is crucial for maximizing the yield of the desired product. For instance, in the synthesis of trimethylolpropane esters, a temperature range of 105°C to 120°C has been identified as optimal. uctm.edu Below this range, the reaction rate is significantly slower, while temperatures exceeding this range can lead to undesirable side reactions and darkening of the product mixture due to oxidation. uctm.edu

The choice and concentration of the catalyst are also paramount. Both acid and base catalysts are employed in the synthesis of trimethylolpropane esters. For example, p-toluenesulfonic acid (p-TSA) is an effective acid catalyst, with an optimal concentration found to be between 1.5 wt.% and 2 wt.%. uctm.edu Higher concentrations can lead to emulsification of the reaction mixture, complicating purification. uctm.edu In transesterification routes, base catalysts like sodium methoxide (B1231860) are commonly used. asianpubs.orgresearchgate.net The optimal catalyst concentration for the transesterification of waste cooking oil methyl ester with trimethylolpropane using sodium methoxide was determined through response surface methodology. uts.edu.au

The molar ratio of the reactants, specifically the fatty acid or its ester to trimethylolpropane, influences the product distribution (mono-, di-, and tri-esters). An excess of the fatty acid or its methyl ester is often used to drive the reaction towards the formation of the desired ester. For the synthesis of trimethylolpropane triesters from oleic acid methyl ester, a molar ratio of 4:1 (oleic acid methyl ester to trimethylolpropane) was found to be optimal. researchgate.netspringerprofessional.de

The following table summarizes the optimized parameters from various studies for the synthesis of trimethylolpropane esters.

| Reactants | Catalyst | Optimal Temperature (°C) | Optimal Catalyst Concentration | Optimal Molar Ratio | Reference |

| Oleic Acid & Trimethylolpropane | p-Toluenesulfonic acid | 105-120 | 1.5-2.0 wt.% | Not specified | uctm.edu |

| Oleic Acid Methyl Ester & Trimethylolpropane | Sodium Methoxide | 120 | 0.9 wt.% | 4:1 (Ester:Alcohol) | researchgate.netspringerprofessional.de |

| Waste Cooking Oil Methyl Ester & Trimethylolpropane | Sodium Methoxide | Not specified | Optimized via RSM | Optimized via RSM | uts.edu.au |

| Canola Oil Ethyl Ester & Trimethylolpropane | Potassium Carbonate | 70 (for ethyl ester synthesis) | 0.25 wt.% (for ethyl ester synthesis) | 10:1 (Ethanol:Oil) | researchgate.net |

Alternative Synthetic Routes (e.g., Transesterification)

While direct esterification of stearic acid with trimethylolpropane is a primary synthetic route, transesterification offers a viable and often advantageous alternative. This method typically involves the reaction of a fatty acid methyl ester, such as methyl stearate (B1226849), with trimethylolpropane. asianpubs.orgresearchgate.net Transesterification can be catalyzed by either chemical catalysts or enzymes.

Chemical transesterification is frequently carried out using alkaline catalysts like sodium methoxide or potassium carbonate. asianpubs.orgresearchgate.net This process often requires elevated temperatures, for example, up to 120°C, and reduced pressure to remove the methanol (B129727) byproduct, which drives the reaction equilibrium towards the product side. dss.go.th A high conversion rate, up to 99%, to trimethylolpropane esters has been achieved using this method. dss.go.th The synthesis can be performed in a two-step process where a triglyceride (vegetable oil) is first transesterified with methanol to produce fatty acid methyl esters (FAMEs), which are then reacted with trimethylolpropane. researchgate.net

Enzymatic transesterification, employing lipases as biocatalysts, presents a greener alternative to chemical catalysis. Lipases, such as those from Candida rugosa, can catalyze the reaction under milder conditions, for instance, at temperatures around 42-47°C. dss.go.th This method can achieve very high conversion rates, up to 98%, to trimethylolpropane esters. dss.go.th The presence of a specific amount of water can be critical for the activity of the biocatalyst. dss.go.th

| Synthesis Method | Catalyst | Key Reaction Conditions | Conversion/Yield | Reference |

| Chemical Transesterification | Sodium Methoxide | 120°C, reduced pressure | Up to 99% | dss.go.th |

| Chemical Transesterification | Potassium Carbonate | Heating under vacuum | Not specified | researchgate.net |

| Enzymatic Transesterification | Candida rugosa lipase | 42°C, 5.3 kPa, 15% added water | Up to 98% | dss.go.th |

Process Intensification and Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of process intensification and green chemistry to enhance efficiency and sustainability. mdpi.comepfl.ch These principles aim to reduce the environmental footprint by minimizing waste, energy consumption, and the use of hazardous substances. mdpi.comrsc.org

One of the primary goals of process intensification is to reduce the size of the processing equipment while maintaining or increasing throughput. researchgate.net This can lead to significant reductions in capital cost, energy consumption, and waste formation, resulting in cheaper, safer, and more sustainable technologies. researchgate.net In the context of this compound synthesis, this could involve the use of microreactors or continuous flow reactors, which offer better heat and mass transfer, leading to improved reaction control and higher yields. epfl.ch

Green chemistry principles are also being applied to the synthesis of trimethylolpropane esters. This includes the use of renewable feedstocks, such as vegetable oils, and the development of environmentally benign catalysts. biointerfaceresearch.comresearchgate.net For example, the use of enzymatic catalysts (lipases) in transesterification avoids the need for harsh chemical catalysts and operates under milder reaction conditions. dss.go.th Another approach is the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste. The development of non-isocyanate polyurethanes from trimethylolpropane derivatives also represents a green chemistry approach by avoiding the use of toxic isocyanates. psu.edu

The use of reactive distillation, where the reaction and separation of byproducts occur in the same unit, is another process intensification strategy that can be applied. researchgate.net By continuously removing water during esterification, the reaction equilibrium is shifted towards the products, leading to higher conversions. researchgate.net

Reproducibility and Scalability Studies in Laboratory Synthesis

The successful transition of a synthetic procedure from the laboratory to an industrial scale hinges on its reproducibility and scalability. For the synthesis of this compound, several factors are critical in ensuring that laboratory results can be consistently replicated and scaled up.

Reproducibility in the laboratory requires precise control over reaction parameters such as temperature, catalyst loading, reactant molar ratios, and reaction time. uctm.eduresearchgate.net For instance, studies on the esterification of stearic acid have demonstrated that slight variations in these parameters can significantly affect the reaction kinetics and final product yield. researchgate.net The use of robust analytical techniques, such as gas chromatography and NMR spectroscopy, is essential for accurately monitoring the reaction progress and confirming the structure of the synthesized esters, thereby ensuring the reproducibility of the results. researchgate.net

Scalability involves addressing challenges that arise when increasing the reaction volume. Heat and mass transfer limitations can become more pronounced in larger reactors. researchgate.net What works efficiently on a small scale may not be directly transferable to a larger setup without modifications. For example, the efficient removal of water, a byproduct of esterification, is crucial for driving the reaction to completion and can be more challenging on a larger scale. asianpubs.org Pilot-scale studies are often necessary to validate the scalability of a process. Research on the transesterification of rapeseed oil methyl ester with trimethylolpropane has been successfully conducted at both bench and pilot scales, demonstrating the feasibility of scaling up this process. dss.go.th

The choice of catalyst also plays a significant role in scalability. While homogeneous catalysts can be effective, their separation from the product mixture can be problematic on an industrial scale. Heterogeneous catalysts, on the other hand, are generally easier to separate and reuse, making them more suitable for large-scale continuous processes.

Kinetic Modeling and Mechanistic Elucidation of Esterification Reactions

Understanding the reaction kinetics and mechanism of the esterification of stearic acid with trimethylolpropane is fundamental for reactor design, optimization, and process control. Kinetic models provide a mathematical description of the reaction rates and how they are influenced by various parameters.

The esterification of a fatty acid with an alcohol is a reversible reaction. mdpi.com For the synthesis of trimethylolpropane esters, the reaction proceeds through a series of consecutive and parallel steps, leading to the formation of mono-, di-, and triesters. A pseudo-homogeneous reversible kinetic model has been successfully applied to describe the esterification of various fatty acids with methanol. mdpi.com

Several kinetic models have been proposed for the esterification of fatty acids with different alcohols. These models often consider the reaction order with respect to the reactants and the catalyst concentration. For the esterification of palmitic acid with ethanol, a first-order reversible model provided a good fit for the experimental data. oup.com In the case of the esterification of rosin (B192284) with pentaerythritol (B129877), a more complex model was proposed, which included a series of consecutive second-order reactions for the formation of the different esters and a first-order reaction for a side reaction. mdpi.com

For the transesterification of palm-based methyl esters with trimethylolpropane, a mathematical model was developed using a nonlinear regression method to determine the rate constants for both the forward and reverse reactions. sigmaaldrich.com Another study on the transesterification of oleic acid methyl esters with trimethylolpropane proposed a kinetic model based on three reversible series-parallel reaction mechanisms. researchgate.netspringerprofessional.de

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the fatty acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule to form the ester.

| Reaction System | Proposed Kinetic Model | Key Findings | Reference |

| Fatty Acids & Methanol | Pseudo-homogeneous reversible model | Provides a tool for process design and simulation. | mdpi.com |

| Palmitic Acid & Ethanol | First-order reversible model | The reaction order was confirmed by the integral method of analysis. | oup.com |

| Rosin & Pentaerythritol | Series of consecutive second-order reactions with a first-order side reaction | The model captured experimental data well under varying conditions. | mdpi.com |

| Oleic Acid Methyl Ester & Trimethylolpropane | Three reversible series-parallel reaction mechanisms | A harmony between experimental data and theoretical values was achieved. | researchgate.netspringerprofessional.de |

| Palm-based Methyl Esters & Trimethylolpropane | Nonlinear regression model | Determined rate constants for forward and reverse reactions. | sigmaaldrich.com |

Advanced Analytical and Characterization Techniques for Trimethylolpropane Monostearate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of trimethylolpropane (B17298) monostearate. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the atomic arrangement within the molecule.

Fourier Transform Infrared Spectroscopy (FTIR) Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups present in trimethylolpropane monostearate. The synthesis of this ester is confirmed by observing characteristic changes in the FTIR spectrum compared to its precursors, trimethylolpropane (TMP) and stearic acid.

A key indicator of the esterification reaction is the appearance of a strong absorption band corresponding to the ester carbonyl group (C=O) typically found around 1732-1740 cm⁻¹. researchgate.net Concurrently, the broad O-H stretching band of the carboxylic acid in stearic acid (around 3300-2500 cm⁻¹) and the O-H stretching band in trimethylolpropane (around 3391 cm⁻¹) diminish significantly or shift upon ester formation. asianpubs.org The presence of a weaker, shifted O-H band (around 3526 cm⁻¹) in the product spectrum can indicate the formation of partial esters like monoesters and diesters, signifying incomplete esterification. asianpubs.org

Interactive Table: Characteristic FTIR Absorption Bands for this compound and its Precursors

| Functional Group | Precursor/Product | Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | Stearic Acid | 3300-2500 (broad) | Disappears or weakens upon esterification |

| O-H Stretch (Alcohol) | Trimethylolpropane | ~3391 (broad) | Disappears or weakens upon esterification |

| C=O Stretch (Ester) | This compound | ~1732-1740 | Confirms ester formation |

| O-H Stretch (Partial Ester) | This compound | ~3526 | Indicates presence of mono- or diesters |

Note: The exact wavenumbers can vary slightly depending on the specific sample and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are invaluable for the characterization of this compound. biointerfaceresearch.com

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the disappearance of the carboxylic acid proton from stearic acid is a primary indicator of successful esterification. Key signals confirming the structure include those from the methylene (B1212753) protons adjacent to the ester's oxygen atom. researchgate.net The chemical shifts of the protons in the trimethylolpropane backbone and the long alkyl chain of the stearate (B1226849) moiety provide a complete picture of the molecule's structure. For instance, signals for methylene protons attached to the -O- of the carboxylic acid ester group are significant. researchgate.net In the precursor, trimethylolpropane, the protons of the hydroxyl groups appear at specific chemical shifts which are absent in the fully esterified product. biointerfaceresearch.comchemicalbook.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum offers complementary information. A crucial signal is the resonance of the ester carbonyl carbon, which typically appears in the range of 173-174 ppm. researchgate.net The disappearance of the carboxylic acid carbonyl signal from stearic acid confirms the reaction's completion. The chemical shifts of the carbons in the trimethylolpropane core and the stearate chain can be assigned to further validate the structure. For example, the signal for the carbon attached to the hydroxyl group (C-OH) in trimethylolpropane at approximately 60.44 ppm is replaced by signals corresponding to the ester linkage in the product. biointerfaceresearch.com

Interactive Table: Key NMR Chemical Shifts (ppm) for Trimethylolpropane Ester Characterization

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Significance |

| ¹³C | Ester Carbonyl (C=O) | 173-174 | Confirms ester formation researchgate.net |

| ¹³C | Carbon-Oxygen (C-O) of TMP backbone | ~60 (in precursor) | Shifts upon esterification |

| ¹H | Methylene protons (-CH₂-O-C=O) | Varies | Indicates ester linkage |

| ¹H | Carboxylic Acid Proton (-COOH) | Varies (in precursor) | Disappears upon esterification |

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent used (e.g., CDCl₃). biointerfaceresearch.comresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and for assessing its purity. The choice of technique depends on the volatility and polarity of the compounds being analyzed.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/MS, HRMS)

Gas chromatography is suitable for analyzing volatile compounds or those that can be made volatile through derivatization. emerypharma.com For this compound and related compounds, high-temperature GC is often employed. asianpubs.org The use of a flame ionization detector (GC-FID) allows for the quantification of the different ester species (mono-, di-, and triesters). asianpubs.org

Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. researchgate.net The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that acts as a molecular fingerprint, allowing for confident identification by matching against spectral libraries. emerypharma.com For complex mixtures, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) can provide enhanced selectivity and sensitivity, enabling the detection and quantification of trace-level impurities. au.dkchemrxiv.org Derivatization techniques, such as silylation, can be used to increase the volatility of the analytes for GC-based analysis. emerypharma.comnih.gov

Liquid Chromatography Techniques

Liquid chromatography (LC) is a versatile technique for separating non-volatile or thermally sensitive compounds like this compound. mdpi.com High-performance liquid chromatography (HPLC) is commonly used for this purpose. nih.gov

Due to the lack of a strong UV-absorbing chromophore in simple lipids, detection can be challenging. nih.gov While UV detection at low wavelengths (e.g., 200 nm) has been used, it may lack sensitivity for trace analysis. chromforum.org Alternative detectors like the evaporative light scattering detector (ELSD) or a refractive index (RI) detector are often more suitable for analyzing such compounds. nih.govkoreascience.kr Normal-phase HPLC using a silica (B1680970) column with a mobile phase mixture, such as hexane, isopropanol, and ethyl acetate, has been successfully employed to separate mono-, di-, and tristearates. koreascience.kr Reversed-phase HPLC with columns like C18 can also be utilized. chromforum.org

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. bitesizebio.comlcms.cz This technique is particularly useful for determining the molecular weight distribution of polymeric materials and for analyzing mixtures containing molecules of different sizes, such as the mono-, di-, and triesters of trimethylolpropane. researchgate.net

In SEC, larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time. chromatographyonline.com By calibrating the column with standards of known molecular weight, the molecular weight of the sample components can be estimated. bitesizebio.comnih.gov SEC is a standard method for determining various molecular weight averages (e.g., number-average, weight-average) and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. bitesizebio.com

Thermal Analysis Methods

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of chemical compounds at varying temperatures.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical data on the thermal stability and decomposition profile of a material. For polyol esters like this compound, TGA is employed to determine the onset temperature of thermal degradation, which is a key indicator of its performance limit in high-temperature applications.

Research on various TMP esters demonstrates their high thermal stability. Generally, the decomposition onset temperature for TMP esters is reported to be above 300°C. asianpubs.org One specific study on TMP esters synthesized from high-oleic methyl esters recorded an onset thermal degradation temperature of a remarkable 427.8°C, showcasing the inherent thermal robustness of the TMP ester structure. researchgate.net In contrast, typical engine lubricants show decomposition between 230°C and 260°C. asianpubs.org

The thermal stability of this compound is expected to be substantial, though potentially different from its di- and tri-ester counterparts due to the presence of two free hydroxyl groups. These groups might influence the degradation mechanism. TGA conducted in an inert atmosphere (like nitrogen) reveals the inherent decomposition pattern, while analysis in an oxidative atmosphere (like air) provides insights into the thermo-oxidative stability of the compound.

Table 1: Thermal Decomposition Data for Various Trimethylolpropane Esters

| Ester Type | Onset Decomposition Temperature (°C) | Atmosphere |

| General TMP Esters | > 300 | Not Specified |

| TMP Ester from High-Oleic Methyl Ester | 427.8 | Not Specified |

| TMP Trioleate (TMPTO) with Antioxidant | > 300 | Oxidative |

Rheological Characterization of Melt and Solution Behavior

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Rheological characterization is essential for understanding the fluid behavior of a compound like this compound, which is critical for applications such as lubrication. Key parameters measured include viscosity, shear stress, and shear rate at different temperatures. nih.gov

Studies on a range of synthesized TMP esters, including complex hyperbranched structures, have classified these compounds as Newtonian fluids. biointerfaceresearch.com This means their viscosity remains constant regardless of the shear rate applied. The viscosity of TMP esters is a key property, with different grades like ISO VG 46 being targeted for specific applications such as hydraulic fluids. researchgate.net

The viscosity of a TMP ester is highly dependent on the length and saturation of its fatty acid chains. For instance, TMP esters derived from palm oil have shown kinematic viscosities of around 42.5 mm²/s at 40°C, while those from palm kernel oil are around 34.90 mm²/s at 40°C. researchgate.netfrontiersin.org this compound, with its single stearic acid chain and two free hydroxyl groups, would likely exhibit different rheological behavior compared to the more commonly studied tri-esters. The potential for hydrogen bonding due to the hydroxyl groups could lead to a higher viscosity than might be expected based on its molecular weight alone. Rheological measurements would typically be performed using a rheometer with a cone-and-plate or plate-and-plate geometry, assessing viscosity across a range of temperatures and shear rates. nih.govbiointerfaceresearch.com

Table 2: Viscosity Data for Various Trimethylolpropane Esters

| Ester Type | Kinematic Viscosity at 40°C (mm²/s) | Kinematic Viscosity at 100°C (mm²/s) | Viscosity Index |

| Palm Oil TMP Ester | 50.33 | 10.87 | Not Reported |

| Palm Kernel Oil TMP Ester | 34.90 | 7.80 | Not Reported |

| Jatropha Curcas Oil TMP Ester | 43.9 | Not Reported | 180 |

| Palm Kernel Oil Methyl Ester-derived TMP Ester | 39.7 - 49.7 | Not Reported | 167-187 |

Microscopic and Surface Characterization Techniques for Structural Insights

Microscopic and surface characterization techniques are vital for understanding the morphology, topography, and structural properties of materials at a micro and nano scale. For a compound like this compound, these methods could provide insights into its crystalline structure, surface features, and behavior in formulations.

While direct microscopic imaging of pure this compound is not widely available in the literature, techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are the principal methods that would be employed.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It can reveal information about surface topography and composition. In the context of TMP esters, SEM, combined with Energy Dispersive X-ray (EDX) analysis, has been used to characterize worn steel surfaces after lubrication tests, revealing the effectiveness of the lubricant in preventing severe adhesion wear. researchgate.net

Atomic Force Microscopy (AFM): AFM can provide three-dimensional surface topography at the nanoscale by scanning the surface with a sharp probe. Unlike SEM, AFM does not require the sample to be conductive or undergo metallization, which can alter surface details. nih.gov A combined SEM-AFM system offers significant advantages, allowing for precise positioning of the AFM tip on an area of interest identified by the SEM, yielding correlative data on topography and other properties like mechanical or electrical characteristics. semilab.com

For this compound, which may be a waxy solid at room temperature, these techniques could be used to study its crystal structure, polymorphism, and the morphology of its deposits. Microscopic examination of deposits from related polyol ester basestocks has described them as amorphous particles, several micrometers in size. dtic.mil

Mechanistic Investigations of Chemical Reactivity and Degradation of Trimethylolpropane Monostearate

Hydrolytic Degradation Pathways and Kinetics

Hydrolytic degradation is a primary pathway for the breakdown of esters, including trimethylolpropane (B17298) monostearate. This process involves the cleavage of the ester bond by water, resulting in the parent alcohol and carboxylic acid. For trimethylolpropane monostearate, the reaction yields trimethylolpropane and stearic acid.

The reaction is catalyzed by the presence of acids or bases. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process is significantly influenced by factors such as temperature, pH, and the presence of catalysts.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Oxidative Degradation Mechanisms and Stability Enhancement Strategies

Oxidative degradation is a critical factor determining the service life of this compound, especially in applications involving high temperatures and exposure to air. The process is typically a free-radical chain reaction involving initiation, propagation, and termination steps dtic.mil. The initiation phase can be triggered by heat, light, or the presence of metal catalysts, which leads to the formation of free radicals. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from other ester molecules, creating hydroperoxides and propagating the chain reaction dtic.mil. The decomposition of these hydroperoxides generates further radicals, accelerating the degradation process.

The molecular structure of this compound inherently provides significant resistance to oxidative degradation compared to many other ester types.

Neopentyl Polyol Backbone: Trimethylolpropane is a neopentyl polyol. A key feature of this structure is the absence of hydrogen atoms on the beta-carbon relative to the ester group. This lack of β-hydrogens prevents a major low-energy degradation pathway, β-elimination, which significantly enhances the thermal and oxidative stability of the molecule smarteureka.com. Polyol esters derived from neopentyl alcohols like trimethylolpropane generally exhibit higher stability under thermo-oxidative conditions researchgate.net.

Saturated Fatty Acid Chain: The stearate (B1226849) component is a long-chain saturated fatty acid. The absence of carbon-carbon double bonds in the alkyl chain removes the primary sites for oxidative attack. Unsaturated fatty acid chains, such as oleates or linoleates, are much more susceptible to oxidation, which leads to lower oxidative stability in their corresponding esters researchgate.netresearchgate.net. Increasing the carbon chain length of the fatty acid has also been shown to improve oxidative stability researchgate.netresearchgate.net.

The following table summarizes the structural features that influence the oxidative stability of esters based on these principles.

| Structural Feature | Effect on Oxidative Stability | Rationale |

| Neopentyl Alcohol Backbone (e.g., Trimethylolpropane) | High | Absence of β-hydrogens prevents a key degradation pathway. smarteureka.com |

| Glycerol (B35011) Backbone | Moderate to Low | Presence of β-hydrogens allows for easier oxidation and thermal breakdown. |

| Saturated Fatty Acid (e.g., Stearate) | High | Lacks double bonds which are primary sites for oxidative attack. researchgate.net |

| Monounsaturated Fatty Acid (e.g., Oleate) | Moderate | Contains one double bond susceptible to oxidation. researchgate.net |

| Polyunsaturated Fatty Acid (e.g., Linoleate) | Low | Multiple double bonds are highly reactive towards oxygen. frontiersin.org |

To further enhance the stability of this compound in demanding applications, antioxidants are incorporated into formulations. These additives function by interrupting the free-radical chain reaction of oxidation. They are broadly classified into two types:

Primary Antioxidants (Radical Scavengers): These compounds, typically aromatic amines and hindered phenols, donate a hydrogen atom to the reactive peroxy radicals, converting them into more stable hydroperoxides and forming a stable antioxidant radical that does not propagate the chain reaction. N-phenyl-alpha-naphthylamine is an example of an aminic antioxidant that has shown superior performance in protecting trimethylolpropane esters. researchgate.net

Secondary Antioxidants (Peroxide Decomposers): These additives, often sulfur- or phosphorus-containing compounds, work by decomposing hydroperoxides into non-radical, stable products, thus preventing them from breaking down into new radicals that would continue the oxidation cycle. researchgate.net

Research on trimethylolpropane trioleate (TMPTO), a structurally similar ester, demonstrates the effectiveness of antioxidants. Studies have shown a synergistic effect when primary and secondary antioxidants are used in combination, as their complementary mechanisms provide more comprehensive protection. researchgate.net

The table below, based on data from studies on TMPTO, illustrates the impact of different antioxidants on oxidative stability as measured by the Rotary Bomb Oxidation Test (RBOT), where a longer time indicates higher stability. researchgate.net

| Base Fluid | Antioxidant Type | Antioxidant Concentration (wt. %) | Oxidative Stability (RBOT, minutes) |

| TMPTO | None | 0.0 | 25 |

| TMPTO | N-phenyl-alpha-naphthylamine (Am2) | 1.0 | 450 |

| TMPTO | Dilauryl thiodipropionate (DLTDP) | 1.0 | 75 |

| TMPTO | Am2 / DLTDP (Synergistic Mix) | 0.9 / 0.1 | 550 |

Data adapted from studies on Trimethylolpropane Trioleate (TMPTO) to illustrate antioxidant principles. researchgate.net

Transesterification Reactions with Other Alcohols and Acids

This compound can undergo transesterification, a reaction where its alcohol or acid moiety is exchanged with that of another ester or alcohol. This process is crucial for synthesizing various trimethylolpropane esters from different feedstocks. For instance, trimethylolpropane esters used as biodegradable lubricants are often produced by the transesterification of trimethylolpropane with fatty acid methyl esters (FAMEs) derived from vegetable oils like rapeseed or palm oil. dss.go.thresearchgate.net

The reaction typically requires a catalyst and elevated temperatures. The equilibrium is driven towards the product side by removing the low-boiling-point byproduct, usually methanol (B129727), under reduced pressure. dss.go.thresearchsolutions.com

Key parameters for the transesterification reaction include:

Catalyst: Both chemical and enzymatic catalysts can be used. Alkaline catalysts like sodium methylate are common in chemical synthesis, requiring temperatures around 120°C for high conversion. dss.go.th Biocatalysts, such as Candida rugosa lipase (B570770), can achieve high conversion rates at much milder temperatures (e.g., 42-47°C) but may require longer reaction times. dss.go.thresearchsolutions.com

Molar Ratio: A slight excess of the fatty acid methyl ester is often used to ensure complete conversion of the trimethylolpropane. dss.go.th

Temperature and Pressure: In chemical transesterification, temperatures can range from 80°C to 120°C. dss.go.th A reduced pressure (2-5 kPa) is critical to efficiently remove the methanol byproduct and achieve high yields of the desired tri-ester product. dss.go.thresearchsolutions.com

The following table summarizes typical conditions for the chemical transesterification of trimethylolpropane with rapeseed oil methyl ester. dss.go.th

| Parameter | Value | Purpose |

| Reactants | Trimethylolpropane & Rapeseed Oil Methyl Ester | Synthesis of TMP esters. |

| Molar Ratio (TMP:FAME) | 1 : 3.2 | To ensure high conversion of TMP. |

| Catalyst | Sodium Methylate | To accelerate the reaction rate. |

| Temperature | 110-120 °C | To provide sufficient energy for the reaction. |

| Pressure | 2-5 kPa (Vacuum) | To remove methanol and shift equilibrium. |

| Reaction Time | ~10 hours | To achieve near-complete conversion. |

| Total Conversion | Up to 99% | High yield of the final product. |

Polymer Degradation Studies in the Presence of this compound

When this compound is used as an additive in polymer formulations (e.g., as a plasticizer or lubricant), its own degradation can influence the stability of the polymer matrix. Conversely, the degradation of polymers containing trimethylolpropane moieties, such as the crosslinked polymer poly(trimethylolpropane triacrylate) (PTMPTA), provides insight into the stability of the core structure within a polymeric environment.

Studies on the thermal degradation of PTMPTA networks show that decomposition in an inert atmosphere occurs at high temperatures (around 400°C) and proceeds via random chain scission. researchgate.netresearchgate.net In the presence of oxygen, thermo-oxidative degradation occurs at lower temperatures and involves the formation of hydroperoxides, followed by radical reactions that lead to chain scission and volatilization of smaller units. researchgate.net

The presence of this compound within a polymer can introduce specific degradation pathways:

Hydrolytic Degradation: The ester linkage in the monostearate is susceptible to hydrolysis, especially in polymers like polyesters or polyamides that may absorb moisture. This reaction would release stearic acid, which could potentially catalyze further hydrolytic or thermal degradation of the host polymer. nih.govmdpi.com

Thermal and Oxidative Effects: While the TMP core is relatively stable, the long stearate chain, if it were to degrade, could generate radicals that might initiate the degradation of the surrounding polymer chains. However, as a saturated chain, it is quite stable. More significantly, the compound can act as an internal lubricant, affecting processing and potentially the thermo-mechanical degradation of the polymer. nih.gov

In semi-interpenetrating polymer networks (semi-IPNs), where a polymer like polyethylene (B3416737) glycol (PEG) is synthesized within a crosslinked trimethylolpropane triacrylate (TMPTA) matrix, the stability and properties of the final material are a complex interplay of both components. nih.gov The degradation of such a system would be initiated at the weakest link, which could be the TMPTA crosslinks or the entrapped polymer, depending on the specific conditions of heat, oxygen, and moisture.

Research Frontiers in Applications of Trimethylolpropane Monostearate

Polymer Science and Engineering

Trimethylolpropane (B17298) monostearate, a monoester of trimethylolpropane and stearic acid, is a non-ionic surfactant that is gaining traction as a versatile polymer additive. Its molecular structure, featuring a long, hydrophobic stearate (B1226849) tail and a polar head with two free hydroxyl groups, allows it to perform various functions within a polymer matrix.

Functionality as a Polymer Additive

The unique chemical structure of trimethylolpropane monostearate enables it to act as a multifunctional additive, improving various properties of polymers. Its efficacy stems from its ability to migrate to the surface of the polymer or to interact with the polymer chains and other additives at a molecular level.

The role of this compound in modifying the mechanical stability of polymers is an area of active investigation. As an internal lubricant, it can reduce the friction between polymer chains, which can in turn affect the mechanical properties of the final product. goldstab.comfaithind.comnovistagroup.com The presence of this additive can influence properties such as tensile strength, elongation, and impact strength. However, the exact effect can be complex and depends on the polymer type, the concentration of the additive, and the processing conditions. Excessive amounts of internal lubricants can sometimes lead to a decrease in mechanical properties due to reduced intermolecular forces between polymer chains. goldstab.comnovistagroup.com A Korean patent provides some data on the mechanical properties of a composite material that includes this compound, though the specific contribution of the additive is not isolated. nih.gov

Table 1: Mechanical Properties of a Polymer Composite Containing this compound

| Property | Value |

| Tensile Strength (MPa) | 23.34 - 26.08 |

| Elongation (%) | 17.37 - 20.05 |

| Flexural Strength (MPa) | 18.63 - 21.38 |

| Impact Strength (J/m) | 29.91 - 34.72 |

Note: This data is from a composite material and the specific formulation is not detailed. The values represent a range found in different examples within the patent. nih.gov

This compound is widely cited in patent literature as a processing aid, particularly as a mold release agent and internal lubricant for thermoplastics like polycarbonate and PVC. numberanalytics.comnumberanalytics.comresearchgate.netpmcouvrie.comgoogleapis.com As an internal lubricant, it reduces the melt viscosity of the polymer, allowing for easier processing at lower temperatures and pressures. This can lead to energy savings and increased production efficiency. numberanalytics.comyoutube.com Its function as a mold release agent is attributed to its ability to migrate to the surface of the molded part, forming a thin layer that prevents adhesion to the mold. nimbasia.com

In addition to its role as a processing aid, this compound also functions as an anti-static agent. werba.comgzcardlo.comrifra.it The accumulation of static electricity on the surface of plastic products can attract dust and is a concern in many applications. As a non-ionic surfactant, this compound can migrate to the polymer surface and attract a thin, invisible layer of atmospheric moisture. This moisture layer is conductive enough to dissipate static charges. werba.com The effectiveness of antistatic agents is often measured by the surface resistivity of the polymer, with lower values indicating better antistatic performance. While specific data for this compound is scarce, related compounds like glycerol (B35011) monostearate are known to significantly reduce surface resistivity. gzcardlo.com

The introduction of additives like this compound can influence the viscoelastic properties of a polymer melt. By acting as an internal lubricant, it can decrease the storage modulus (G') and loss modulus (G'') of the polymer, indicating a reduction in melt elasticity and viscosity. numberanalytics.comyoutube.com This change in rheological behavior can be beneficial in processes like injection molding and extrusion.

In the context of polymer foams, fatty acid esters can act as cell stabilizers and anti-shrinkage agents. pmcouvrie.comgzcardlo.com While direct research on this compound in foam applications is limited, related compounds like glycerol monostearate are used to promote the formation of fine, uniform cells and to prevent the foam from shrinking after production. gzcardlo.com The additive's influence on the surface tension of the polymer matrix can play a crucial role in the nucleation and growth of foam cells.

Investigations into Additive Migration in Polymer Matrices

The migration of additives from a polymer matrix is a critical area of study, particularly for applications where the polymer comes into contact with food or pharmaceuticals. nih.govresearchgate.nettandfonline.comkoreascience.krnih.govmdpi.com The migration of this compound is influenced by several factors, including its concentration in the polymer, the nature of the polymer itself, the temperature, and the type of contacting medium. researchgate.nettandfonline.com

As a relatively small molecule with some degree of polarity, this compound has the potential to migrate. The long alkyl chain of the stearate portion, however, provides good compatibility with polyolefins, which can help to anchor it within the polymer matrix. Research on the migration of similar fatty acid esters from polymers like polyethylene (B3416737) and polypropylene (B1209903) into food simulants has been conducted to develop and validate migration models. tandfonline.com These studies are essential for ensuring the safety of plastic packaging materials. The rate of migration is often governed by Fick's laws of diffusion and is dependent on the diffusion coefficient of the additive in the polymer and the partition coefficient between the polymer and the contacting phase. tandfonline.com

Lubrication Science and Tribology

This compound and related TMPEs have garnered significant attention in lubrication science due to their favorable properties, including excellent biodegradability, low toxicity, and strong performance characteristics. frontiersin.orgresearchgate.net These esters are increasingly evaluated as high-performance, environmentally friendly alternatives to traditional mineral oil-based lubricants. frontiersin.orgresearchgate.net Research focuses on understanding their behavior in tribological systems—the science of friction, wear, and lubrication—to optimize their performance in demanding applications such as engine oils, hydraulic fluids, and metalworking fluids. researchgate.netmytribos.org

Film Formation Mechanisms and Friction Reduction Studies

The primary function of a lubricant is to form a protective film between moving surfaces to reduce direct metal-to-metal contact, thereby minimizing friction and wear. mdpi.com Trimethylolpropane esters are noted for their powerful film-forming characteristics. mytribos.org The ester molecules, containing polar functional groups, adsorb onto metal surfaces, creating a durable boundary layer. frontiersin.org This film is crucial for reducing the coefficient of friction (COF) and enhancing the efficiency and lifespan of mechanical components. frontiersin.orgmytribos.org

Molecular dynamics simulations provide insight into this process, showing that under increasing pressure and temperature, the internal interactions within the lubricant intensify. scielo.brnih.gov This behavior, coupled with the influence of shear rate, facilitates the formation of a highly effective and stable lubricant layer that separates contacting surfaces. scielo.br Studies have shown that TMPEs can significantly lower the coefficient of friction compared to conventional mineral oils and even some fully synthetic oils. mytribos.org For instance, research indicates that the addition of just 3% TMPE to coconut oil can create a sufficient protective layer on rubbing surfaces, significantly improving lubricity. frontiersin.org The mechanism is often described as a transition from physical adsorption (physisorption) at lower temperatures to chemical adsorption (chemisorption) at elevated temperatures, where the ester molecules can react with the metal surface to form a resilient, protective tribofilm. researchgate.netnih.gov

Wear Prevention Characteristics in Tribological Systems

The protective film formed by this compound not only reduces friction but also provides critical anti-wear properties. By preventing direct surface contact, the lubricant mitigates adhesive and abrasive wear mechanisms. atten2.com Tribological tests using four-ball testers have demonstrated the anti-wear capabilities of TMPEs. In one study, a TMPE derived from sunflower oil fatty acids exhibited good anti-wear characteristics under various loads. utcluj.ro

The effectiveness of wear prevention can be significantly influenced by formulation. While a pure TMPE might show some abrasive wear under certain conditions, its performance as an additive is notable. frontiersin.org When blended with other base oils, such as coconut oil, TMPE has been shown to reduce the wear scar diameter, a key indicator of wear, by over 20%. frontiersin.org The blend of sulfurized additives with Trimethylolpropane trioleate (TMPTO) has also been found to have a synergistic effect, significantly reducing the specific wear rate through the formation of a robust protective film on the steel surface. researchgate.net The addition of nanoparticles to TMPE base oils further enhances wear prevention, with studies showing dramatic reductions in the size and depth of wear tracks. mdpi.com

Development of Bio-Based Lubricants and Base Stocks

The push for environmental sustainability has accelerated the development of bio-based lubricants, with TMPEs emerging as a leading class of compounds. frontiersin.orgbiointerfaceresearch.com Synthesized from renewable resources like vegetable oils (e.g., palm, rubber seed, camelina) and a polyhydric alcohol (trimethylolpropane), these esters offer a greener alternative to petroleum-based products. mytribos.orgresearchgate.netnih.gov They possess inherent advantages such as high biodegradability, low eco-toxicity, a high flash point, and a high viscosity index. biointerfaceresearch.comresearchgate.net

Chemical modification of vegetable oils through esterification with trimethylolpropane addresses the inherent limitations of natural oils, such as poor thermal and oxidative stability and unfavorable low-temperature properties. mytribos.org This process yields synthetic esters with significantly enhanced performance, including:

Improved Thermal and Hydrolytic Stability: The polyol ester structure is more resistant to breakdown at high temperatures and in the presence of water compared to the triglyceride structure of vegetable oils. mytribos.org

Excellent Low-Temperature Fluidity: The branched structure of TMPEs hinders crystallization, resulting in very low pour points, which is critical for applications in cold climates. biointerfaceresearch.comresearchgate.net

Reduced Volatility: TMPEs are less volatile than mineral oils, which is advantageous in high-temperature applications like engine lubrication. mytribos.org

Research has successfully demonstrated the synthesis of high-performance TMPE base stocks from various feedstocks, creating lubricants that meet established industry standards. researchgate.netnih.gov

While direct, comprehensive comparative studies between this compound and other specific polyol esters like those based on neopentylglycol (NPG) or pentaerythritol (B129877) (PE) are a continuing area of research, existing studies provide valuable performance benchmarks against conventional lubricants.

TMPEs have demonstrated superior tribological performance compared to both mineral oil (MO) and some fully synthetic oils (FSO). mytribos.org In engine performance tests, a TMP ester was found to be more efficient due to its combination of low viscosity and strong film-forming properties. mytribos.org The coefficient of friction for the TMP ester was measured to be in the range of 0.09–0.10, which was lower than that of the compared mineral and synthetic oils. mytribos.org This lower internal fluid friction contributes to improved mechanical efficiency and longevity. mytribos.org

| Lubricant Type | Typical Coefficient of Friction (µ) | Key Performance Characteristics |

|---|---|---|

| TMP Ester | 0.09 - 0.10 | Low viscosity, strong film-forming properties, high thermal stability. mytribos.org |

| Mineral Oil (MO) | Higher than TMP Ester | Moderate viscosity, less efficient molecular structure for friction reduction. mytribos.org |

| Fully Synthetic Oil (FSO) | Higher than TMP Ester | High viscosity, excellent lubrication but less efficient at friction reduction compared to TMP ester. mytribos.org |

To meet the demands of high-performance applications, the inherent lubricity of TMPE base stocks is often enhanced through strategic formulation with additives. frontiersin.orgresearchgate.net One of the most promising areas of research involves the use of nanoparticles to create advanced lubricants with significantly improved properties. researchgate.net

A key challenge with nanoparticle additives is their tendency to agglomerate, which can hinder performance. utm.my To overcome this, surfactants are employed to ensure stable dispersion. Studies have shown that using oleic acid as a surfactant for graphene oxide (GO) nanoparticles in a TMP ester base not only improves dispersion stability but also leads to a substantial reduction in the coefficient of friction—by over 20% in some cases. utm.my Another effective strategy is the use of pre-coated nanoparticles. Magnetic nanoparticles, such as magnetite (Fe₃O₄), coated with oleic acid have been successfully dispersed in Trimethylolpropane trioleate (TMPTO), resulting in stable nanolubricants with enhanced anti-friction capabilities. mdpi.com

Research on this compound in Nanolubricant Formulations

The incorporation of nanoparticles into TMPE base oils represents a frontier in lubricant technology, creating nanolubricants with exceptional tribological properties. Research has demonstrated that even at very low concentrations, nanoparticles can dramatically improve the performance of TMPEs. mdpi.com

Key findings from studies on TMPE-based nanolubricants include:

Enhanced Friction Reduction: The presence of nanoparticles like graphene oxide (GO) can reduce the coefficient of friction in a TMP ester by 21-23%. utm.my

Superior Wear Prevention: Nanolubricants formulated with TMPTO and coated magnetic nanoparticles have shown remarkable anti-wear capabilities. Reductions in wear track diameter by up to 67% and in wear track depth by up to 35% have been reported. mdpi.com

The mechanisms behind these improvements include the nanoparticles' ability to act as rolling elements between surfaces, their role in forming a protective tribofilm, and a "mending" effect that repairs surface asperities. mdpi.com

| Base Oil | Nanoparticle Additive | Concentration (wt%) | Observed Improvement |

|---|---|---|---|

| TMP Ester | Graphene Oxide (GO) with Oleic Acid Surfactant | 0.05 - 0.5 | Coefficient of friction reduced by 21.1% - 23.6%. utm.my |

| TMP Trioleate (TMPTO) | Fe₃O₄ (10 nm) with Oleic Acid Coating | 0.015 | Wear scar diameter reduced by 59%; wear scar depth reduced by 25%. mdpi.com |

| TMP Trioleate (TMPTO) | Nd Alloy (19 nm) with Oleic Acid Coating | 0.015 | Wear scar diameter reduced by 67%; wear scar depth reduced by 35%. mdpi.com |

Emulsification and Dispersion Technologies

Research into the applications of this compound is expanding, particularly in the fields of emulsification and dispersion. Its molecular structure, featuring a compact hydrophilic head and a long lipophilic tail, makes it a candidate for investigation in various advanced systems.

Role as an Emulsifying Agent in Complex Emulsion Systems

This compound functions as a non-ionic emulsifier, capable of stabilizing oil-in-water (o/w) emulsions. Its effectiveness is rooted in its amphiphilic nature, allowing it to adsorb at the oil-water interface, reduce interfacial tension, and create a protective barrier around emulsion droplets to prevent their coalescence.

The role of this compound in these complex systems is an area of active research, exploring how its unique structure can be leveraged to create highly stable and functional emulsions for various industrial applications.

Surface Modification Applications

The ability of amphiphilic molecules to migrate to surfaces and alter their properties is a key area of research. This compound is investigated for its potential as a surface-modifying agent, particularly in polymer applications. When blended with a bulk material like a polymer, the surfactant can migrate to the surface over time, changing its characteristics.

A well-documented application for similar molecules like glycerol monostearate (GMS) is as an anti-fogging agent in plastic films. researchgate.net The process involves the migration of the GMS from the bulk of the polymer to the surface. This creates a more hydrophilic surface, which increases the surface free energy and causes water to spread into a thin, transparent film rather than forming discrete droplets that scatter light (fog). researchgate.net Research on GMS in LLDPE films showed that the rate of surface energy change and the final equilibrium wettability were significantly influenced by the concentration of the additive. researchgate.net

The data below, based on findings for analogous compounds, illustrates how surfactant concentration can impact surface properties.

| Surfactant Concentration (ppm) | Water Contact Angle (Degrees) | Surface Free Energy (mJ/m²) | Surface Character |

| 0 (Neat Polymer) | > 90° | ~35 | Hydrophobic |

| < 1900 | Moderately Decreased | Increased | Slightly Hydrophilic |

| > 1900 | Significantly Decreased | 63-74 | Hydrophilic |

This interactive table demonstrates the principle of surface modification. Data is representative of findings for similar non-ionic surfactants like GMS. researchgate.net

Interfacial Phenomena and Competitive Adsorption Studies in Emulsions

The stability and rheology of an emulsion are governed by the phenomena occurring at the oil-water interface. When multiple surfactants are present, they compete for space at this interface, a process known as competitive adsorption. The outcome of this competition dictates the properties of the interfacial film and, consequently, the stability of the entire system.

Studies involving mixtures of emulsifiers like lecithin (B1663433) and glycerol monostearate (GMS) reveal that one component may preferentially adsorb, displacing the other. researchgate.net For example, in some systems, the phospholipid structure of lecithin allows it to dominate the droplet surface, influencing the interfacial pressure and viscoelasticity more than GMS does. researchgate.net The interfacial pressure, a measure of the reduction in interfacial tension, is a key indicator of emulsifier efficiency. Higher interfacial pressure at the initial stages of emulsion formation correlates with the ability to create smaller droplets. researchgate.net

The viscoelasticity of the interfacial film is also critical. A highly viscoelastic film can better withstand mechanical stresses and prevent droplet coalescence. The competitive and cooperative interactions between different emulsifiers, such as this compound and others, determine the final viscoelastic properties of the mixed film. Understanding these interfacial dynamics is crucial for designing emulsions with specific stability profiles and textures. researchgate.net

Development of Liquid Crystal Membranes for Controlled Release Systems (Derivatives)

Derivatives of amphiphilic molecules like this compound are being explored for the creation of advanced drug delivery systems. One of the most promising areas is the formation of lyotropic liquid crystalline phases. These are ordered, self-assembled structures that form when certain amphiphilic lipids come into contact with a solvent like water. nih.gov

These liquid crystal systems are highly valued for their ability to encapsulate and protect a wide range of molecules, from hydrophobic drugs to hydrophilic proteins, and to control their release over time. nih.govnih.gov The structure of the liquid crystal phase, which can be influenced by factors like temperature and the presence of other surfactants, determines its properties. nih.gov

Key liquid crystalline phases used in controlled release include:

Lamellar (Lα): A layered structure of lipid bilayers separated by water layers.

Hexagonal (HII): Cylindrical water channels arranged in a hexagonal lattice within a lipid matrix (inverse hexagonal).

Cubic (V2): A complex, bicontinuous structure of curved lipid bilayers forming a three-dimensional network of water channels. nih.govyakhak.org

The intricate and tortuous water channels of the cubic phase are particularly effective for achieving sustained, diffusion-controlled release of therapeutic agents. nih.gov Research on monoglycerides (B3428702) has shown they are excellent building blocks for these systems. yakhak.org The potential to synthesize derivatives of this compound to form similar biocompatible and thermodynamically stable liquid crystal membranes opens up new frontiers in the development of novel oral, transdermal, and ocular drug delivery systems. nih.gov

| Characteristic | Lamellar Phase | Hexagonal Phase | Bicontinuous Cubic Phase |

| Structure | Flat Bilayers | Cylindrical Micelles | Continuous Curved Bilayer |

| Viscosity | Low to Moderate | Moderate | High (Gel-like) |

| Drug Encapsulation | Hydrophobic & Amphiphilic | Hydrophilic (in channels) | Hydrophilic & Hydrophobic |

| Release Profile | Variable | Diffusion-controlled | Sustained, Diffusion-controlled |

This interactive table summarizes the properties of key liquid crystalline phases relevant to controlled release systems. nih.govyakhak.org

Environmental Impact and Sustainability Research of Trimethylolpropane Monostearate

Biodegradability Assessment and Environmental Fate Pathways